(2-Chlorobenzyl)triphenylphosphonium chloride hydrate (2-Chlorobenzyl)triphenylphosphonium chloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13586174
InChI: InChI=1S/C25H21ClP.ClH.H2O/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;;/p-1
SMILES: C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-]
Molecular Formula: C25H23Cl2OP
Molecular Weight: 441.3 g/mol

(2-Chlorobenzyl)triphenylphosphonium chloride hydrate

CAS No.:

Cat. No.: VC13586174

Molecular Formula: C25H23Cl2OP

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

(2-Chlorobenzyl)triphenylphosphonium chloride hydrate -

Specification

Molecular Formula C25H23Cl2OP
Molecular Weight 441.3 g/mol
IUPAC Name (2-chlorophenyl)methyl-triphenylphosphanium;chloride;hydrate
Standard InChI InChI=1S/C25H21ClP.ClH.H2O/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;;/p-1
Standard InChI Key CXPHFFHMPLSNFC-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-]
Canonical SMILES C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-]

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s molecular formula is C₂₅H₂₁Cl₂P·H₂O, with a molecular weight of 441.3 g/mol. Its hydrate form arises from the coordination of one water molecule to the phosphonium chloride core, enhancing stability under ambient conditions . The 2-chlorobenzyl group introduces steric and electronic effects that influence reactivity in coupling reactions.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.18583-55-6
Molecular FormulaC₂₅H₂₁Cl₂P·H₂O
Molecular Weight441.3 g/mol
Purity (HPLC)≥98.0%
Melting Point244°C

Synthesis Protocols

Reaction Mechanism

The synthesis involves nucleophilic substitution between 2-chlorobenzyl bromide (C₆H₄ClCH₂Br) and triphenylphosphine (P(C₆H₅)₃) in acetone at 65–70°C for 24 hours. The reaction proceeds via an Sₙ2 mechanism, forming a phosphonium intermediate that precipitates as a white crystalline solid.

C₆H₄ClCH₂Br + P(C₆H₅)₃ → [C₆H₄ClCH₂P(C₆H₅)₃]⁺Br⁻ → [C₆H₄ClCH₂P(C₆H₅)₃]⁺Cl⁻\cdotpH₂O\text{C₆H₄ClCH₂Br + P(C₆H₅)₃ → [C₆H₄ClCH₂P(C₆H₅)₃]⁺Br⁻ → [C₆H₄ClCH₂P(C₆H₅)₃]⁺Cl⁻·H₂O}

Purification and Yield

Post-reaction, the precipitate is filtered, washed with acetone and diethyl ether, and dried under vacuum to achieve >95% yield. The hydrate form is stabilized by storing the product in a desiccator .

Applications in Organic Synthesis

Wittig Olefination

As a Wittig reagent, this compound converts aldehydes and ketones into alkenes with high stereoselectivity. For example, it reacts with benzaldehyde to yield styrene derivatives:

RCHO + [C₆H₄ClCH₂P(C₆H₅)₃]⁺Cl⁻ → RCH=CH₂ + P(C₆H₅)₃ + HCl\text{RCHO + [C₆H₄ClCH₂P(C₆H₅)₃]⁺Cl⁻ → RCH=CH₂ + P(C₆H₅)₃ + HCl}

Pharmaceutical Intermediates

In drug discovery, it facilitates the synthesis of α,β-unsaturated carbonyl compounds, which are precursors to anti-inflammatory and anticancer agents. Its electron-withdrawing chloro group enhances the electrophilicity of intermediates, accelerating cyclization reactions.

Physicochemical Properties

Thermal Stability

The compound decomposes at 244°C, as determined by differential scanning calorimetry (DSC) . Its hygroscopic nature necessitates storage in anhydrous environments to prevent hydrolysis .

Table 2: Thermal and Solubility Data

PropertyValueSource
Decomposition Point244°C
Solubility in Methanol50 mg/mL (transparent solution)
HygroscopicityHigh

Comparative Analysis with Isomeric Analogues

2-Chloro vs. 4-Chloro Isomers

Table 3: Isomer Comparison

Property2-Chloro Isomer4-Chloro Isomer
CAS No.18583-55-61530-39-8
Melting Point244°C>300°C
ReactivityHigher steric hindranceLower steric hindrance

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms a purity of ≥98.0%, with a retention time of 6.2 minutes using a C18 column and acetonitrile-water mobile phase .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 7.6–7.8 (m, 15H, P(C₆H₅)₃), 4.8 (s, 2H, CH₂), 3.2 (s, 1H, H₂O).

Future Research Directions

Ongoing studies explore its role in photoactive polymers and ionic liquids. Modified derivatives with fluorinated benzyl groups are being investigated for enhanced catalytic activity in cross-coupling reactions.

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